molecular formula C11H11F3O B11825571 (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol

(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol

Cat. No.: B11825571
M. Wt: 216.20 g/mol
InChI Key: ICIORZXATUNQRY-OWOJBTEDSA-N
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Description

(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and allyl alcohol.

    Reaction Conditions: The key step involves a Wittig reaction, where the aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with a phosphonium ylide derived from allyl alcohol. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-(trifluoromethyl)phenyl)but-2-en-1-one.

    Reduction: Formation of 4-(3-(trifluoromethyl)phenyl)butan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(3-(trifluoromethyl)phenyl)butan-2-ol: Similar structure but with a saturated carbon chain.

    4-(3-(trifluoromethyl)phenyl)but-2-ene: Similar structure but without the hydroxyl group.

Uniqueness

(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

(E)-4-[3-(trifluoromethyl)phenyl]but-2-en-1-ol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h1-3,5-6,8,15H,4,7H2/b2-1+

InChI Key

ICIORZXATUNQRY-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CO

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC=CCO

Origin of Product

United States

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